molecular formula C22H23NO4S B11597386 2-Benzofurancarboxamide,3,6-dimethyl-N-(phenylmethyl)-N-(tetrahydro-1,1-dioxido-3-thienyl)-(9CI)

2-Benzofurancarboxamide,3,6-dimethyl-N-(phenylmethyl)-N-(tetrahydro-1,1-dioxido-3-thienyl)-(9CI)

Cat. No.: B11597386
M. Wt: 397.5 g/mol
InChI Key: BWNHNJOUCIHTPY-UHFFFAOYSA-N
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Description

2-Benzofurancarboxamide,3,6-dimethyl-N-(phenylmethyl)-N-(tetrahydro-1,1-dioxido-3-thienyl)-(9CI) is a complex organic compound characterized by its unique structure, which includes a benzofuran ring, a carboxamide group, and various substituents. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzofurancarboxamide,3,6-dimethyl-N-(phenylmethyl)-N-(tetrahydro-1,1-dioxido-3-thienyl)-(9CI) typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzofuran Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Carboxamide Group: This step involves the reaction of the benzofuran derivative with an amine, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond.

    Substitution Reactions:

    Formation of the Tetrahydro-1,1-dioxido-3-thienyl Group: This involves the reaction of the intermediate compound with thiophene derivatives under oxidative conditions to introduce the sulfone group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the tetrahydro-1,1-dioxido-3-thienyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound is studied for its potential interactions with biological macromolecules. Its ability to form hydrogen bonds and participate in π-π interactions makes it a candidate for studying enzyme inhibition and receptor binding.

Medicine

In medicinal chemistry, 2-Benzofurancarboxamide,3,6-dimethyl-N-(phenylmethyl)-N-(tetrahydro-1,1-dioxido-3-thienyl)-(9CI) is investigated for its potential therapeutic properties. It may exhibit anti-inflammatory, antimicrobial, or anticancer activities, making it a subject of interest for drug development.

Industry

In industrial applications, this compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and functional groups that allow for further modification.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its interaction with specific molecular targets. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and thus inhibiting the enzyme’s activity. The pathways involved could include signal transduction pathways, metabolic pathways, or gene expression regulation, depending on the biological context.

Comparison with Similar Compounds

Similar Compounds

    2-Benzofurancarboxamide Derivatives: Compounds with similar benzofuran and carboxamide structures but different substituents.

    Thienyl Derivatives: Compounds containing the tetrahydro-1,1-dioxido-3-thienyl group but with different core structures.

Uniqueness

What sets 2-Benzofurancarboxamide,3,6-dimethyl-N-(phenylmethyl)-N-(tetrahydro-1,1-dioxido-3-thienyl)-(9CI) apart is its combination of functional groups, which provides a unique set of chemical properties and potential biological activities. The presence of both benzofuran and thienyl groups in the same molecule is relatively rare, offering unique opportunities for research and application.

Properties

Molecular Formula

C22H23NO4S

Molecular Weight

397.5 g/mol

IUPAC Name

N-benzyl-N-(1,1-dioxothiolan-3-yl)-3,6-dimethyl-1-benzofuran-2-carboxamide

InChI

InChI=1S/C22H23NO4S/c1-15-8-9-19-16(2)21(27-20(19)12-15)22(24)23(13-17-6-4-3-5-7-17)18-10-11-28(25,26)14-18/h3-9,12,18H,10-11,13-14H2,1-2H3

InChI Key

BWNHNJOUCIHTPY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=C(O2)C(=O)N(CC3=CC=CC=C3)C4CCS(=O)(=O)C4)C

Origin of Product

United States

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